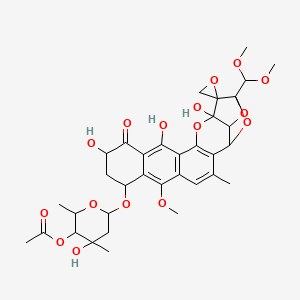

Trioxacarcin A(sub 1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trioxacarcin A(sub 1) is a polyoxygenated, structurally complex natural product that belongs to the trioxacarcin family. These compounds are known for their potent antiproliferative effects against cultured human cancer cells. Trioxacarcin A(sub 1) was first isolated from the marine-derived microorganism Streptomyces bottropensis DO-45 and has since been re-isolated from other marine Streptomyces species . It exhibits extraordinary anti-bacterial, anti-malarial, and anti-tumor activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trioxacarcin A(sub 1) involves a component-based approach that includes late-stage stereoselective glycosylation reactions of fully functionalized, differentially protected aglycon substrates . Key steps in the synthesis include the activation and protection of the two 2-deoxysugar components, trioxacarcinose A and trioxacarcinose B, and the sequencing of glycosidic couplings . The convergent, component-based sequence allows for the rapid construction of structurally diverse synthetic analogues .

Industrial Production Methods

Genetic analysis of the biosynthetic gene cluster revealed 56 genes encoding the type II PKS and a large number of tailoring enzymes .

Análisis De Reacciones Químicas

Types of Reactions

Trioxacarcin A(sub 1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the glycosylation and other modification reactions .

Major Products Formed

The major products formed from these reactions include various analogues of Trioxacarcin A(sub 1) that exhibit different biological activities .

Aplicaciones Científicas De Investigación

Trioxacarcin A(sub 1) has a wide range of scientific research applications, including:

Mecanismo De Acción

Trioxacarcin A(sub 1) exerts its effects by efficiently and irreversibly alkylating guanine residues of duplex DNA . This alkylation forms a covalent bond between the exocyclic carbon atom of the spiro epoxide function and the N7 position of the guanine residue . The DNA lesion and the product of depurination formed from it, a 1:1 adduct of guanine and Trioxacarcin A(sub 1), have been characterized crystallographically .

Comparación Con Compuestos Similares

Similar Compounds

Trioxacarcin A: Another member of the trioxacarcin family with similar biological activities.

DC-45-A1: A structural analogue of Trioxacarcin A(sub 1) with potent antiproliferative effects.

LL-D49194a1: A closely related natural product with a distinct glycosylation pattern.

Uniqueness

Trioxacarcin A(sub 1) is unique due to its highly oxygenated polycyclic skeleton, fused spiro epoxide function, and unusual glycosidic residues . Its extraordinary antiproliferative effects and ability to form covalent bonds with DNA make it a valuable compound for scientific research and potential therapeutic applications .

Propiedades

Número CAS |

85797-12-2 |

|---|---|

Fórmula molecular |

C34H40O16 |

Peso molecular |

704.7 g/mol |

Nombre IUPAC |

[6-[19-(dimethoxymethyl)-10,13,17-trihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C34H40O16/c1-12-8-15-20(26-19(12)27-29-33(40,48-26)32(11-44-32)34(49-27,50-29)30(42-6)43-7)24(38)22-21(25(15)41-5)17(9-16(36)23(22)37)47-18-10-31(4,39)28(13(2)45-18)46-14(3)35/h8,13,16-18,27-30,36,38-40H,9-11H2,1-7H3 |

Clave InChI |

UVQUFAKGLOZQJM-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.